ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate
Description
Chemical Structure and Properties:
This compound (CAS: 333776-31-1) is a thiophene derivative with the molecular formula C₁₇H₁₈N₂O₄S and a molecular weight of 346.1 g/mol . Its structure includes:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- Acetylamino and ethyl carboxylate groups at positions 2 and 3, respectively.
- A phenyl ring at position 3.
Applications and Availability: The compound is listed in catalogs from suppliers like CymitQuimica and Santa Cruz Biotechnology (sc-337733, $200/100 mg) .
Properties
IUPAC Name |
ethyl 2-acetamido-5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-23-17(21)14-13(12-8-6-5-7-9-12)15(10(2)19-22)24-16(14)18-11(3)20/h5-9,22H,4H2,1-3H3,(H,18,20)/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTFNFQGKDTXIC-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=NO)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)/C(=N/O)/C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.
Biochemical Pathways
Similar compounds have been used in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach.
Biological Activity
Ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₇H₁₈N₂O₄S. The structure features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| CAS Number | 331760-56-6 |
| Molecular Weight | 342.40 g/mol |
| Hazard Classification | Irritant |
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- HIV Protease Inhibition : Some studies suggest that thiophene derivatives can inhibit HIV protease, an essential enzyme for viral replication. This inhibition could potentially lead to decreased viral load in infected individuals .
- Antimicrobial Activity : Thiophene-based compounds have been reported to possess antimicrobial properties, making them candidates for treating bacterial and fungal infections. The specific activity of this compound against various pathogens requires further investigation.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological implications of thiophene derivatives:
- Study on HIV Protease Inhibitors : A patent (US20050131042A1) describes a series of compounds structurally related to this compound that effectively inhibit HIV protease, suggesting potential therapeutic applications in HIV treatment .
- Antimicrobial Efficacy : In vitro studies have demonstrated that thiophene derivatives can inhibit the growth of various bacterial strains. Further research is needed to quantify the effectiveness of this specific compound against specific pathogens.
- Inflammation Reduction : Preliminary studies indicate that certain thiophene compounds can modulate inflammatory pathways, potentially leading to therapeutic benefits in chronic inflammatory conditions.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to four analogs (Table 1), selected based on shared thiophene cores and functional groups:
Critical Observations :
Hydroxyimino vs. Acetyl Group: The target compound’s N-hydroxyethanimidoyl group distinguishes it from the acetyl-substituted analog (CAS 122835-45-4). This moiety may confer enhanced solubility in polar solvents or bioactivity in metalloenzyme inhibition .
Thiophene vs. Thienopyridine Core: The thienopyridine analog (CAS 193537-14-3) exhibits a fused-ring system, altering aromaticity and electronic properties compared to the monocyclic thiophene .
Notes on Commercial and Research Relevance
- Procurement Challenges : Researchers may face difficulties sourcing the target compound in bulk, necessitating custom synthesis (e.g., via suppliers like Hairui Chem) .
- Structural Optimization: Modifying the hydroxyimino group (e.g., replacing it with a sulfonamide or carboxylate) could balance solubility and bioactivity.
- Safety Data Gaps: No hazard information is available for the target compound, unlike the thienopyridine analog, which has a detailed safety data sheet .
Preparation Methods
Reaction Components and Conditions
-
Ketone : Acetophenone (1.0 equiv) introduces the phenyl group at position 4.
-
Cyanoacetate : Ethyl cyanoacetate (1.0 equiv) provides the carboxylate ester at position 3.
-
Sulfur : Elemental sulfur (1.0 equiv) enables cyclization.
-
Base : Diethylamine (1.2 equiv) in ethanol at 55–65°C for 2 hours.
The reaction yields ethyl 2-amino-4-phenyl-5-methylthiophene-3-carboxylate (Compound 1), confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol.
Acetylation of the 2-Amino Group
The amino group at position 2 is acetylated to enhance stability and direct subsequent functionalization.
Acetylation Protocol
-
Reagents : Acetic anhydride (1.5 equiv) in pyridine at 0°C, stirred for 4 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
This step produces ethyl 2-acetylamino-4-phenyl-5-methylthiophene-3-carboxylate (Compound 2), characterized by IR (N–H stretch at 3312 cm⁻¹, C=O at 1714 cm⁻¹) and ¹H NMR (δ 1.30 ppm for ester –CH₃).
Oxidation of the 5-Methyl Group to a Ketone
The methyl group at position 5 is oxidized to a ketone to enable oximation.
Oxidation Methodology
-
Oxidizing Agent : Potassium permanganate (KMnO₄, 2.0 equiv) in acidic conditions (H₂SO₄) at 60°C for 6 hours.
-
Monitoring : TLC in hexane:ethyl acetate (7:3) confirms conversion to ethyl 2-acetylamino-4-phenyl-5-acetylthiophene-3-carboxylate (Compound 3).
Challenges : Over-oxidation risks are mitigated by controlled temperature and stoichiometry.
Oximation to Introduce the N-Hydroxyethanimidoyl Group
The ketone at position 5 is converted to the (1E)-N-hydroxyethanimidoyl group via reaction with hydroxylamine.
Oximation Conditions
-
Reagents : Hydroxylamine hydrochloride (1.2 equiv) in ethanol, refluxed for 3 hours.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and purification via column chromatography.
The final product, ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate (Compound 4), exhibits:
-
IR : C=N stretch at 1620 cm⁻¹, O–H at 3250 cm⁻¹.
-
¹H NMR : δ 8.20 ppm (s, 1H, –C=N–OH), δ 2.40 ppm (s, 3H, acetyl –CH₃).
Analytical Validation and Spectral Data
Critical Reaction Optimization Insights
-
Gewald Reaction Efficiency :
-
Oxidation Selectivity :
-
Oximation Stereochemistry :
Industrial-Scale Considerations
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Functional group assembly : Sequential introduction of acetyl, phenyl, and hydroxamic acid substituents onto the thiophene core .
- Reaction optimization : Critical parameters include temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or ethanol) to minimize side reactions .
- Purification : Column chromatography or recrystallization is often required to isolate the pure compound, with yields typically ranging from 40–65% .
Q. Challenges :
- Steric hindrance from the phenyl group may slow reaction kinetics.
- Sensitivity of the hydroxamic acid moiety to oxidation necessitates inert atmospheres (e.g., N₂) during synthesis .
Q. Which characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 415.12; observed 415.11) .
- X-ray Crystallography : Resolves 3D conformation, particularly the (1E)-configuration of the N-hydroxyethanimidoyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological approach :
- Variable substituent analysis : Compare analogs with modified phenyl, acetyl, or hydroxamic acid groups (Table 1) .
- Biological assays : Test enzyme inhibition (e.g., HDAC or COX-2) and cytotoxicity (e.g., IC₅₀ in cancer cell lines) .
Q. Table 1: SAR of Selected Thiophene Derivatives
Q. How can contradictions in reported biological activity data be resolved?
Case example : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. in vivo efficacy):
- Experimental variables : Differences in assay conditions (e.g., enzyme source, substrate concentration) .
- Metabolic stability : Hydroxamic acid moieties may degrade in vivo, reducing efficacy despite strong in vitro activity .
- Data normalization : Use standardized positive controls (e.g., aspirin for COX-2) and replicate experiments (n ≥ 3) .
Q. What strategies improve reaction yield and selectivity during synthesis?
- Catalytic systems : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Protecting groups : Temporarily shield the hydroxamic acid with Boc (tert-butyloxycarbonyl) to prevent side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Safety and Handling Guidelines
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water contact to prevent contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
